![molecular formula C26H33ClO5 B562779 Antibiotic SF 2415B1 CAS No. 110200-34-5](/img/structure/B562779.png)
Antibiotic SF 2415B1
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Description
Antibiotic SF 2415B1 is one of the new antibiotics produced by a species of Streptomyces, specifically Streptomyces aculeolatus . This antibiotic is active against Gram-positive bacteria . The empirical molecular formulae of SF 2415B1 is determined to be C26H33O5Cl .
Synthesis Analysis
The synthesis of SF 2415B1 involves a series of complex chemical reactions. The molecular formula was determined through elemental analysis, high-resolution mass spectrometry (HR-MS), and both proton and carbon NMR spectra . The structure of SF 2415B1 was elucidated using proton selective decoupling experiments in proton NMR .Molecular Structure Analysis
The molecular structure of SF 2415B1 was determined to be C26H33O5Cl . It contains two aliphatic side chains, a 3-methyl-2-butenyl group, and a (1^-3,7-dimethyl-2,6-octadienyl) group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of SF 2415B1 are complex and involve multiple steps. The structure of SF 2415B1 was elucidated by chemical and NMR spectral studies .Physical And Chemical Properties Analysis
The physical and chemical properties of SF 2415B1 were determined through various analyses including elemental analysis, high-resolution mass spectrometry (HR-MS), and both proton and carbon NMR spectra .Future Directions
properties
IUPAC Name |
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClO5/c1-15(2)8-7-9-17(5)11-13-26(32)23(30)19-14-20(28)18(6)22(29)21(19)24(31)25(26,27)12-10-16(3)4/h8,10-11,14,28-29,32H,7,9,12-13H2,1-6H3/b17-11+/t25-,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMRYUOZDKQTD-ZUGDKYNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(C2=O)(CC=C(C)CCC=C(C)C)O)(CC=C(C)C)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@]([C@](C2=O)(C/C=C(\C)/CCC=C(C)C)O)(CC=C(C)C)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110200-34-5 |
Source
|
Record name | Antibiotic SF 2415B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110200345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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